Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a sulfanylacetyl amino group linked to a 4-methylquinazolin-2-yl moiety. The quinazoline ring, a bicyclic structure comprising fused benzene and pyrimidine rings, is substituted with a methyl group at position 4, contributing to steric and electronic modulation.
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-methylquinazolin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-19(25)14-8-10-15(11-9-14)22-18(24)12-27-20-21-13(2)16-6-4-5-7-17(16)23-20/h4-11H,3,12H2,1-2H3,(H,22,24) |
InChI Key |
ICZQDDQLXRQCAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methylquinazolin-2-amine and ethyl 4-aminobenzoate.
Formation of Intermediate: The 4-methylquinazolin-2-amine is reacted with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as an anti-inflammatory and anticancer agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:
Quorum Sensing Inhibition: The compound inhibits quorum sensing in bacteria like Pseudomonas aeruginosa by binding to the quorum sensing transcriptional regulator PqsR. This prevents the bacteria from coordinating activities like biofilm formation and virulence factor production.
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline Derivatives
Key examples include:
*Estimated based on structural analysis.
- Substituent Effects: Chloro and Fluoro: Electron-withdrawing groups (e.g., 7-Cl in , 6-F in ) enhance polarity and may improve binding to hydrophobic enzyme pockets.
Heterocyclic Variants (Non-Quinazoline)
Replacing the quinazoline with other heterocycles alters electronic properties and binding affinity:
- Pyridazine vs. Isoxazole : Pyridazine (I-6230) offers two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity, while isoxazole (I-6273, I-6373) provides a polarized O/N system for dipole interactions.
Sulfanylacetyl and Ester Modifications
Variations in the sulfanylacetyl linker or ester group impact stability and bioavailability:
- Linker Flexibility : The sulfanylacetyl bridge in the target compound allows conformational flexibility, whereas sulfonyl groups (e.g., ) rigidify the structure.
- Ester vs. Amide : Ethyl ester groups (common across all compounds) balance lipophilicity and hydrolysis susceptibility compared to methyl esters (e.g., pesticides in ).
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